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Compound of Interest

Compound Name: 4-Acetylphenoxyacetic acid

Cat. No.: B1678269 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
acetylphenoxyacetic acid, a compound of interest in materials science and pharmaceutical

research. As experimental spectra for this specific molecule are not uniformly available across

all analytical techniques in public databases, this guide combines experimental infrared (IR)

data with expertly predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data. These predictions are grounded in the well-established principles of spectroscopic

interpretation and are supported by empirical data from structurally analogous compounds.

This approach offers a robust framework for researchers, scientists, and drug development

professionals to understand and utilize the spectroscopic properties of 4-acetylphenoxyacetic
acid.

Molecular Structure and Spectroscopic Overview
4-Acetylphenoxyacetic acid possesses a unique molecular architecture that gives rise to a

distinct spectroscopic fingerprint. The molecule integrates a para-substituted aromatic ring with

an acetyl group and a phenoxyacetic acid moiety. This combination of functional groups is

readily identifiable through various spectroscopic methods.

Figure 1: Molecular Structure of 4-Acetylphenoxyacetic Acid.
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Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-acetylphenoxyacetic acid is characterized by several key

absorption bands that correspond to the vibrations of its constituent bonds.

Experimental IR Data
The experimental IR spectrum of 2-(4-acetylphenoxy)acetic acid reveals the following

significant absorption bands[1]:

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretch (carboxylic acid)

~1700 Strong C=O stretch (carboxylic acid)

~1670 Strong C=O stretch (acetyl group)

~1600, ~1500 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ether)

~1100 Strong C-O stretch (carboxylic acid)

Interpretation of the IR Spectrum
The broad absorption band observed around 3400 cm⁻¹ is characteristic of the O-H stretching

vibration of the carboxylic acid group, with the broadening resulting from intermolecular

hydrogen bonding. The two distinct and strong carbonyl (C=O) stretching bands are a key

feature of this molecule. The band at approximately 1700 cm⁻¹ is assigned to the carbonyl of

the carboxylic acid, while the band around 1670 cm⁻¹ corresponds to the carbonyl of the acetyl

group. The presence of two separate C=O signals confirms the existence of both functional

groups. The aromatic C=C stretching vibrations are observed as a pair of bands around 1600

cm⁻¹ and 1500 cm⁻¹. The strong absorptions in the fingerprint region, particularly around 1250

cm⁻¹ and 1100 cm⁻¹, are indicative of the C-O stretching vibrations of the ether linkage and the

carboxylic acid, respectively.

Experimental Protocol for IR Spectroscopy
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Objective: To obtain the infrared spectrum of solid 4-acetylphenoxyacetic acid using the KBr

pellet method.

Materials:

4-Acetylphenoxyacetic acid

Potassium bromide (KBr), spectroscopy grade

Mortar and pestle (agate or mullite)

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation:

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any

adsorbed water.

Weigh approximately 1-2 mg of 4-acetylphenoxyacetic acid and 100-200 mg of dry KBr.

Grind the KBr in the mortar to a fine powder.

Add the 4-acetylphenoxyacetic acid to the mortar and continue grinding until a

homogeneous mixture is obtained.

Pellet Formation:

Transfer a portion of the mixture to the pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Process the spectrum by performing a background correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Due to the lack of publicly available experimental NMR spectra for 4-
acetylphenoxyacetic acid, the following data and interpretations are based on established

chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-acetylphenoxyacetic acid in a suitable deuterated

solvent (e.g., DMSO-d₆) would exhibit the following signals:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 Singlet (broad) 1H -COOH

~7.9 Doublet 2H
Aromatic H (ortho to

acetyl)

~7.0 Doublet 2H
Aromatic H (ortho to

ether)

~4.8 Singlet 2H -O-CH₂-

~2.5 Singlet 3H -C(O)CH₃

Interpretation: The most downfield signal, a broad singlet around 13.0 ppm, is characteristic of

the acidic proton of the carboxylic acid. The aromatic region is expected to show a pair of

doublets, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-

withdrawing acetyl group are deshielded and would appear further downfield (around 7.9 ppm),

while the protons ortho to the electron-donating ether oxygen are more shielded and would

appear upfield (around 7.0 ppm). The methylene protons of the ethoxy group are adjacent to an
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oxygen atom and are expected to resonate as a singlet around 4.8 ppm. The methyl protons of

the acetyl group are also deshielded by the adjacent carbonyl group and would appear as a

sharp singlet around 2.5 ppm.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of 4-acetylphenoxyacetic acid would display ten distinct

signals, corresponding to the ten carbon atoms in the molecule:

Chemical Shift (δ, ppm) Assignment

~196 C=O (acetyl)

~169 C=O (carboxylic acid)

~162 Aromatic C (ipso to ether)

~131 Aromatic C (ipso to acetyl)

~130 Aromatic CH (ortho to acetyl)

~115 Aromatic CH (ortho to ether)

~65 -O-CH₂-

~26 -C(O)CH₃

Interpretation: The two carbonyl carbons are the most downfield signals, with the acetyl

carbonyl appearing around 196 ppm and the carboxylic acid carbonyl at approximately 169

ppm. The aromatic carbons attached to the oxygen and the acetyl group (ipso-carbons) would

be found at roughly 162 ppm and 131 ppm, respectively. The protonated aromatic carbons

would appear in the range of 115-130 ppm. The methylene carbon of the ethoxy group is

expected around 65 ppm, and the methyl carbon of the acetyl group would be the most upfield

signal at approximately 26 ppm.

Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of 4-acetylphenoxyacetic acid.

Materials:
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4-Acetylphenoxyacetic acid

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of 4-acetylphenoxyacetic acid in 0.6-0.7 mL of the

chosen deuterated solvent in a clean, dry NMR tube.

Cap the tube and ensure the sample is fully dissolved.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the appropriate spectral width and acquisition time.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.
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Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon

signals.

Set the appropriate spectral width and a sufficient number of scans to achieve a good

signal-to-noise ratio.

Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation. The following is a predicted fragmentation

pattern for 4-acetylphenoxyacetic acid based on common fragmentation pathways for similar

compounds.

Predicted Mass Spectrum
Molecular Ion (M⁺): m/z = 194

Key Fragments:

m/z = 179: Loss of a methyl group (-CH₃)

m/z = 151: Loss of a carboxyl group (-COOH)

m/z = 135: Loss of the entire acetic acid side chain (-CH₂COOH)

m/z = 121: Formation of the 4-hydroxyacetophenone cation

m/z = 43: Acetyl cation (CH₃CO⁺) - often a prominent peak
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Figure 2: Predicted Mass Spectrometry Fragmentation of 4-Acetylphenoxyacetic Acid.

Interpretation of the Mass Spectrum
The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of 4-
acetylphenoxyacetic acid. A common initial fragmentation would be the loss of a methyl

radical from the acetyl group, resulting in a fragment at m/z 179. Another likely fragmentation is

the loss of the carboxyl radical, leading to a peak at m/z 151. Cleavage of the ether bond can

result in the loss of the entire acetic acid side chain, giving a fragment at m/z 135. This

fragment can then lose a molecule of carbon monoxide to form the 4-hydroxyacetophenone

radical cation at m/z 121. A very common and often intense peak for acetyl-containing

compounds is the acylium ion at m/z 43.

Experimental Protocol for Mass Spectrometry
Objective: To obtain the electron ionization (EI) mass spectrum of 4-acetylphenoxyacetic
acid.

Materials:

4-Acetylphenoxyacetic acid
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A suitable volatile solvent (e.g., methanol or dichloromethane)

Mass spectrometer with an EI source (e.g., GC-MS or direct insertion probe)

Procedure:

Sample Introduction (using a direct insertion probe):

Dissolve a small amount of 4-acetylphenoxyacetic acid in a minimal amount of a volatile

solvent.

Apply a small drop of the solution to the tip of the direct insertion probe.

Allow the solvent to evaporate completely.

Insert the probe into the mass spectrometer's ion source.

Data Acquisition:

Heat the probe gradually to volatilize the sample into the ion source.

Bombard the vaporized molecules with a beam of electrons (typically 70 eV) to induce

ionization and fragmentation.

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment

ions.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment

ions.

Compare the observed spectrum with predicted fragmentation patterns.

Conclusion
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The spectroscopic characterization of 4-acetylphenoxyacetic acid provides a detailed

understanding of its molecular structure and chemical properties. The combination of infrared

spectroscopy, which confirms the presence of key functional groups, with predictive ¹H and ¹³C

NMR and mass spectrometry, which elucidate the connectivity of atoms and fragmentation

behavior, offers a powerful toolkit for the identification and analysis of this compound. The

protocols outlined in this guide provide a standardized approach for obtaining high-quality

spectroscopic data, ensuring reproducibility and reliability in research and development

settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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